

BMS CCR2 22 off-target effects investigation

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Compound of Interest				
Compound Name:	Bms ccr2 22			
Cat. No.:	B7909903	Get Quote		

Technical Support Center: BMS-CCR2-22

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the investigation of off-target effects of BMS-CCR2-22.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of BMS-CCR2-22?

A1: BMS-CCR2-22 is a potent and specific antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] It exhibits high-affinity binding to CCR2 and effectively inhibits the downstream functional responses mediated by this receptor, such as calcium mobilization and cell migration (chemotaxis) in response to its primary ligand, CCL2 (also known as MCP-1).[1][2]

Q2: What are the known or potential off-target effects of BMS-CCR2-22?

A2: While BMS-CCR2-22 is reported to be a selective CCR2 antagonist, researchers should be aware of potential off-target activities based on its chemical class and data from related compounds. The primary areas of potential off-target interaction are:

- Other Chemokine Receptors:
 - CCR3: BMS-CCR2-22 is described as being "selective over CCR3," though quantitative binding data is not readily available in the public domain.



• CCR5: Due to the high structural homology between CCR2 and CCR5, this is a key receptor to consider for off-target activity. BMS-CCR2-22 is highly selective for CCR2 over CCR5. A key structural determinant for this selectivity has been identified as the difference in a single amino acid residue between the two receptors. However, other compounds from the same chemical series have shown dual CCR2/CCR5 activity, indicating that the scaffold has the potential to interact with CCR5.

Ion Channels:

- hERG Potassium Channel: Compounds within the same chemical class as BMS-CCR2-22 have been evaluated for hERG channel inhibition. While the closely related clinical candidate BMS-741672 showed good selectivity away from hERG, other analogues have shown some level of inhibition at higher concentrations (e.g., 19-36% inhibition at 30 μM for compounds related to BMS-753426).
- Sodium Channels: Some analogues of BMS-CCR2-22 have also shown inhibitory activity against sodium channels at high concentrations (e.g., up to 65% inhibition at 30 μM).

Q3: Has a broad off-target screening panel been published for BMS-CCR2-22?

A3: As of the latest available information, a comprehensive, publicly available screening panel of BMS-CCR2-22 against a wide range of kinases, GPCRs, and ion channels has not been identified. A related dual CCR2/CCR5 antagonist, BMS-813160, was reported to be inactive in a broad GPCR panel and selective against CCR1, CCR4, and CXCR2, suggesting such profiling is conducted by the manufacturer but not always published for specific research compounds.

Q4: What is the significance of the CCL2-CCR2 signaling axis in experimental design?

A4: The CCL2-CCR2 axis is a critical pathway for the migration of monocytes and macrophages from the bone marrow to sites of inflammation and to the tumor microenvironment. When designing experiments with BMS-CCR2-22, it is crucial to have a robust, CCL2-driven biological system to accurately assess the on-target effects of the compound. This could be a chemotaxis assay with a known concentration of CCL2 or an in vivo model where CCL2-driven cell recruitment is a key pathological feature.



Troubleshooting Guides

Problem: I am not observing the expected inhibition of cell migration in my chemotaxis assay.

- Possible Cause 1: Suboptimal CCL2 Concentration: The concentration of CCL2 used to stimulate migration may be too high, leading to a requirement for higher concentrations of BMS-CCR2-22 to achieve effective competition.
 - Solution: Perform a dose-response curve with CCL2 to determine the EC50 or EC80 for cell migration. Use this optimized concentration for your inhibition experiments.
- Possible Cause 2: Low CCR2 Expression on Target Cells: The cells you are using may not express sufficient levels of CCR2 to produce a robust migratory response to CCL2.
 - Solution: Verify CCR2 expression on your target cells using flow cytometry, qPCR, or Western blot. Consider using a cell line known to express high levels of CCR2, such as THP-1 monocytes.
- Possible Cause 3: Compound Solubility and Stability: BMS-CCR2-22 may have precipitated out of your assay medium or degraded over time.
 - Solution: Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cells. Prepare fresh dilutions of the compound for each experiment. BMS-CCR2-22 is soluble to 100 mM in DMSO and 10 mM in ethanol.

Problem: I am observing unexpected cellular toxicity or phenotypes that do not seem related to CCR2 inhibition.

- Possible Cause 1: Off-Target Effects: At the concentrations used, BMS-CCR2-22 may be interacting with other cellular targets. As noted in the FAQ, ion channels are a potential offtarget class for this chemical series.
 - Solution: Perform a dose-response experiment to determine if the unexpected effect is concentration-dependent. Lower the concentration of BMS-CCR2-22 to a range that is more selective for CCR2. If the effect persists, consider using a structurally unrelated CCR2 antagonist as a control to see if the phenotype is specific to BMS-CCR2-22.



- Possible Cause 2: Solvent Toxicity: The vehicle used to dissolve BMS-CCR2-22 (e.g., DMSO) may be causing toxicity at the concentration used in your experiment.
 - Solution: Run a vehicle-only control at the same final concentration as in your experimental conditions to assess the effect of the solvent on your cells.

Data Presentation

Table 1: On-Target Potency of BMS-CCR2-22

Assay Type	Target	Ligand	Cell Type	IC50 (nM)
Radioligand Binding	Human CCR2	125I-CCL2	Human PBMCs	5.1
Calcium Flux	Human CCR2	CCL2	-	18
Chemotaxis	Human CCR2	CCL2	Human Monocytes	1

Data compiled from multiple sources.

Table 2: Potential Off-Target Activity of Related Compounds

Compound Series	Off-Target	Assay Type	Activity
BMS-741672 Analogs	Human CCR5	Binding	>700-fold selective for CCR2
BMS-753426 Analogs	hERG Channel	Patch Clamp	19-36% Inhibition @ 30 μΜ
BMS-753426 Analogs	Sodium Channel	Patch Clamp	13-65% Inhibition @ 30 μΜ
BMS-813160	Human CCR1, CCR4, CXCR2	Binding/Functional	>25-40 μM (Selective)



This table summarizes data from compounds structurally related to BMS-CCR2-22 to inform on potential off-target liabilities.

Experimental Protocols

- 1. CCR2 Radioligand Binding Assay (Competitive Inhibition)
- Objective: To determine the binding affinity (IC50) of BMS-CCR2-22 for the human CCR2 receptor.
- Materials:
 - Cell membranes prepared from a cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).
 - Radiolabeled CCL2 (e.g., 125I-CCL2).
 - BMS-CCR2-22 at a range of concentrations.
 - Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1).
 - Unlabeled CCL2 for determining non-specific binding.
 - Glass fiber filters and a cell harvester.
 - Scintillation counter.
- Procedure:
 - In a 96-well plate, add a fixed concentration of 125I-CCL2 to each well.
 - Add serial dilutions of BMS-CCR2-22 to the experimental wells.
 - For total binding, add binding buffer only. For non-specific binding, add a high concentration of unlabeled CCL2.
 - Add the cell membranes to each well to initiate the binding reaction.



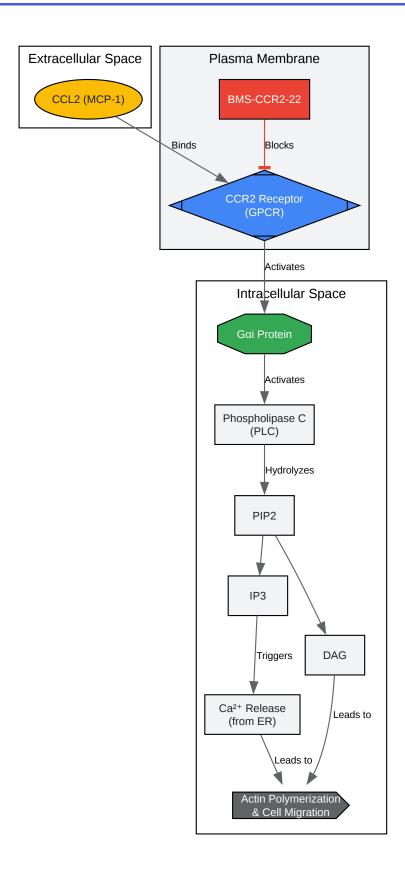
- Incubate for a defined period (e.g., 60-90 minutes) at room temperature.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the percentage of specific binding at each concentration of BMS-CCR2-22 and determine the IC50 value using non-linear regression analysis.
- 2. hERG Patch Clamp Electrophysiology Assay
- Objective: To assess the potential inhibitory effect of BMS-CCR2-22 on the hERG potassium channel.
- Materials:
 - A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
 - Patch clamp rig (amplifier, micromanipulators, perfusion system).
 - Borosilicate glass capillaries for pulling micropipettes.
 - Intracellular and extracellular recording solutions.
 - BMS-CCR2-22 at a range of concentrations.
 - A known hERG blocker (e.g., E-4031) as a positive control.
- Procedure:
 - Culture the hERG-expressing cells to an appropriate confluency for patch clamp recording.
 - \circ Pull micropipettes and fill them with intracellular solution. The pipette resistance should be in the range of 2-5 M Ω .
 - Establish a whole-cell patch clamp configuration on a single cell.



- Apply a specific voltage-clamp protocol to elicit and record hERG tail currents.
- Establish a stable baseline recording of the hERG current in the extracellular solution.
- Perfuse the cell with the vehicle control solution to ensure the current remains stable.
- Perfuse the cell with increasing concentrations of BMS-CCR2-22, allowing the current to reach a steady-state at each concentration.
- After washout of the compound, apply a known hERG blocker as a positive control to confirm the identity of the recorded current.
- Measure the peak tail current amplitude at each concentration and calculate the percentage of inhibition relative to the baseline.
- Determine the IC50 value if a sufficient dose-response relationship is observed.

Visualizations





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Caption: On-target mechanism of BMS-CCR2-22 on the CCL2-CCR2 signaling pathway.





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Caption: Logical workflow for investigating on-target and off-target effects of BMS-CCR2-22.

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